molecular formula C15H11F2N5O2 B13368007 1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368007
M. Wt: 331.28 g/mol
InChI Key: HDKBUFJRHPOEAY-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyridinyl group and a triazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy group. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under specific reaction conditions to attach the difluoromethoxy group to the phenyl ring.

    Coupling with Pyridinyl Group: The final step involves coupling the triazole intermediate with a pyridinyl derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position and type of substituents on the triazole ring.

    1-[4-(Difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: Another similar compound with variations in the pyridinyl group attachment.

Properties

Molecular Formula

C15H11F2N5O2

Molecular Weight

331.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-pyridin-4-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H11F2N5O2/c16-15(17)24-12-3-1-11(2-4-12)22-9-19-13(21-22)14(23)20-10-5-7-18-8-6-10/h1-9,15H,(H,18,20,23)

InChI Key

HDKBUFJRHPOEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC=NC=C3)OC(F)F

Origin of Product

United States

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